molecular formula C15H19ClN2O3 B1420958 2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride CAS No. 1241340-57-7

2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

Cat. No.: B1420958
CAS No.: 1241340-57-7
M. Wt: 310.77 g/mol
InChI Key: HKIMZVHVAHPDRK-UHFFFAOYSA-N
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Description

2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a synthetic organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a piperidine moiety. It is commonly used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with an amine in the presence of a dehydrating agent.

    Introduction of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzoxazine intermediate with a piperidine derivative under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • 6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Uniqueness

2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is unique due to the presence of both the benzoxazine ring and the piperidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.

Properties

IUPAC Name

2-methyl-6-(piperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3.ClH/c1-9-15(19)17-12-8-11(2-3-13(12)20-9)14(18)10-4-6-16-7-5-10;/h2-3,8-10,16H,4-7H2,1H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIMZVHVAHPDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
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2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
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2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
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2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
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2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
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